2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16671367
InChI: InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/i1D3,2D3
SMILES:
Molecular Formula: C10H15NO3
Molecular Weight: 203.27 g/mol

2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol

CAS No.:

Cat. No.: VC16671367

Molecular Formula: C10H15NO3

Molecular Weight: 203.27 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol -

Specification

Molecular Formula C10H15NO3
Molecular Weight 203.27 g/mol
IUPAC Name 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol
Standard InChI InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3/i1D3,2D3
Standard InChI Key VFRCNXKYZVQYLX-WFGJKAKNSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CN)O
Canonical SMILES COC1=CC(=C(C=C1)OC)C(CN)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular framework of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol consists of a phenethylamine backbone, where the phenyl ring is substituted with two trideuteriomethoxy groups at the 2- and 5-positions. The ethanolamine side chain contains a secondary amine group (-NH₂) and a hydroxyl group (-OH), contributing to its amphiphilic character. The deuteration of methoxy groups replaces all three hydrogen atoms with deuterium, resulting in -OCD₃ substituents. This isotopic substitution enhances the compound’s stability without significantly altering its steric profile.

Key Structural Features

  • Aromatic ring: Provides a planar platform for interactions with biological targets.

  • Deuterated methoxy groups: Improve metabolic resistance due to the kinetic isotope effect.

  • Ethanolamine chain: Facilitates solubility in polar solvents and potential hydrogen bonding.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol involves a multi-step process, typically beginning with the preparation of the deuterated methoxy precursors. Key steps include:

  • Deuteration of Methoxy Groups:

    • Reaction of methanol-d₄ (CD₃OD) with phenol derivatives under acidic conditions to yield trideuteriomethoxy-substituted intermediates.

    • Catalysts such as boron trifluoride (BF₃) or deuterated sulfuric acid (D₂SO₄) may be employed.

  • Coupling to the Phenethylamine Backbone:

    • Introduction of the ethanolamine side chain via reductive amination or Grignard reactions.

    • Protecting group strategies (e.g., Boc or Fmoc) are often utilized to prevent side reactions.

  • Purification and Characterization:

    • Chromatographic techniques (HPLC, GC-MS) ensure high purity.

    • Spectroscopic methods (¹H NMR, ¹³C NMR, IR) confirm structural integrity, with deuterium incorporation verified via mass spectrometry.

Challenges in Synthesis

  • Isotopic Purity: Ensuring complete deuteration at the methoxy positions requires stringent control of reaction conditions.

  • Yield Optimization: Multi-step reactions often suffer from cumulative losses, necessitating catalytic enhancements or flow chemistry approaches.

Physicochemical Properties

Stability and Reactivity

The deuterated methoxy groups confer exceptional stability:

  • Thermal Stability: Decomposition temperatures exceed 300°C, compared to ~250°C for the non-deuterated analog.

  • Oxidative Resistance: Reduced susceptibility to cytochrome P450-mediated metabolism due to the kinetic isotope effect.

Solubility Profile

  • Polar solvents: Highly soluble in water, methanol, and ethanol.

  • Non-polar solvents: Limited solubility in hexane or chloroform.

Spectroscopic Data

PropertyValue/ObservationMethod
¹H NMR (D₂O)δ 3.7 (m, 2H, CH₂), δ 6.8 (s, 2H, aromatic)500 MHz spectrometer
IR (KBr)3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C)FT-IR
Mass (ESI+)m/z 286.3 [M+H]⁺High-resolution MS

Mechanistic Insights and Biological Activity

Proposed Mechanisms of Action

While the exact mechanism remains under investigation, hypotheses include:

  • Neurotransmitter Modulation: Structural similarity to phenethylamines suggests potential interactions with adrenergic or dopaminergic receptors.

  • Enzyme Inhibition: Deuterated groups may slow metabolic degradation, prolonging activity against targets like monoamine oxidases.

Pharmacokinetic Advantages

  • Extended Half-Life: Deuteration reduces first-pass metabolism, enhancing bioavailability.

  • Tissue Penetration: Amphiphilic nature allows crossing of the blood-brain barrier.

Applications in Research and Medicine

Drug Development

  • Lead Compound Optimization: Serves as a scaffold for designing deuterated drugs with improved pharmacokinetics.

  • Metabolic Studies: Used as a tracer to investigate deuterium’s impact on drug metabolism.

Analytical Chemistry

  • Isotopic Labeling: Facilitates tracking in mass spectrometry-based assays.

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